molecular formula C9H15ClF3N B13587576 3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride

3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride

Cat. No.: B13587576
M. Wt: 229.67 g/mol
InChI Key: PIRIOWPOTXQLQQ-UHFFFAOYSA-N
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Description

3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a piperidine ring substituted with a trifluoromethyl group on a cyclopropyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride typically involves the cyclopropanation of a suitable piperidine derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the cyclopropyl ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of 3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)piperidine
  • 4-(trifluoromethyl)piperidine
  • 2-(trifluoromethyl)piperazine
  • 4-phenylpiperidine

Uniqueness

3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride is unique due to the presence of the trifluoromethyl group on a cyclopropyl ring, which imparts distinct physicochemical properties. This structural feature enhances its reactivity and stability compared to other similar compounds, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H15ClF3N

Molecular Weight

229.67 g/mol

IUPAC Name

3-[1-(trifluoromethyl)cyclopropyl]piperidine;hydrochloride

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8(3-4-8)7-2-1-5-13-6-7;/h7,13H,1-6H2;1H

InChI Key

PIRIOWPOTXQLQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2(CC2)C(F)(F)F.Cl

Origin of Product

United States

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